Azepane vs. Piperidine in Proteasome DUB Inhibitor Potency
In a pairwise head-to-head comparison within the b-AP15 proteasome DUB inhibitor series, substitution of the central piperidine (six-membered) ring with an azepane (seven-membered) ring resulted in a statistically significant increase in antiproliferative activity against HCT116 colon carcinoma cells across three independent compound pairs (b-AP15 vs. VLX1546; VLX1552 vs. VLX1570; VLX1545 vs. VLX1567) [1]. This class-level inference directly supports the selection of azepane-containing building blocks like 4-(Azepan-1-yl)-N-phenylaniline for lead optimization campaigns where a 7-membered ring can recapitulate this potency advantage.
| Evidence Dimension | Antiproliferative potency (HCT116 colon carcinoma cells, 72 h continuous exposure, FMCA viability assay) |
|---|---|
| Target Compound Data | Azepane-containing compounds: VLX1546, VLX1570, VLX1567 (exact IC₅₀ values in original figure). |
| Comparator Or Baseline | Piperidine-containing matched pairs: b-AP15 (VLX1500), VLX1552, VLX1545 (exact IC₅₀ values in original figure). |
| Quantified Difference | Qualitatively described as 'a slight but significant increase in biological activity' across all three pairs (Figure 1C). VLX1570 (azepane) showed IC₅₀ of 6.4 ± 2.2 µM in a Ub-AMC biochemical assay vs. b-AP15 (piperidine) at 6.5 ± 2.9 µM, with VLX1570 also demonstrating superior solubility allowing intravenous formulation [1]. |
| Conditions | HCT116 colon cancer cell line; 72 h continuous drug exposure; viability determined by fluorometric microculture cytotoxicity assay (FMCA). Biochemical assay: Ub-AMC substrate hydrolysis by purified 19S proteasome. |
Why This Matters
Procurement of the azepane building block 4-(Azepan-1-yl)-N-phenylaniline enables access to a scaffold that has been empirically demonstrated to improve target potency and pharmaceutical properties over the more common piperidine analog, directly impacting the probability of lead candidate success.
- [1] X. Wang et al. Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15. Chem. Biol. Drug Des. 2015, 86(5), 1036–1048. DOI: 10.1111/cbdd.12571. (Figure 1C; text lines 212-214, 225-228). View Source
